1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride is a chemical compound with a unique structure that includes a pyrrolizine ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C8H13NO·HCl, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydro-1H-pyrrolizin-1-ol core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce saturated alcohols.
Scientific Research Applications
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the pyrrolizine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizin-1-ol: Lacks the ethynyl group, resulting in different reactivity and applications.
Hexahydro-1H-pyrrolizin-1-one hydrochloride: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Biological Activity
1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13NO·HCl
- Molecular Weight : 175.65 g/mol
- Structural Features : The compound features a pyrrolizine ring system with an ethynyl group, which contributes to its reactivity and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.
Microorganism | Activity Observed |
---|---|
Gram-positive bacteria | Significant inhibition |
Gram-negative bacteria | Moderate inhibition |
Fungi | Effective against certain strains |
The compound's mechanism involves interaction with microbial cell membranes and disruption of metabolic pathways, leading to cell death.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties . Preliminary findings suggest that it can inhibit the proliferation of cancer cells through the modulation of specific biochemical pathways.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical) | 15.2 |
MCF-7 (breast) | 10.4 |
A549 (lung) | 12.6 |
These results indicate promising therapeutic potential in oncology, warranting further investigation into its efficacy and safety profiles.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various derivatives of pyrrolizine compounds, including this compound. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on its application in drug development for infectious diseases .
- Anticancer Research : In vitro studies have shown that the compound can effectively inhibit the growth of several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Pharmacological Evaluation : A pharmacological assessment highlighted the compound's ability to modulate key signaling pathways involved in inflammation and cancer progression. These findings support its potential use in combination therapies for enhanced efficacy .
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
1-ethynyl-2,3,5,6,7,8-hexahydropyrrolizin-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(11)5-7-10-6-3-4-8(9)10;/h1,8,11H,3-7H2;1H |
InChI Key |
MYWXWZSVABLMNU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCN2C1CCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.